molecular formula C10H19NO5S B6150031 2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid CAS No. 57496-45-4

2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid

Cat. No.: B6150031
CAS No.: 57496-45-4
M. Wt: 265.3
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Description

2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid is a chemical compound with the molecular formula C10H19NO5S It is often used in research and industrial applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of a methanesulfinyl group. The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the reactions. For instance, the Boc group can be introduced using di-tert-butyl dicarbonate under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various amino acid derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis. This protection is crucial for preventing unwanted reactions at the amino group while allowing for selective coupling reactions.

Case Study: Synthesis of Peptide Hormones

In a study focused on synthesizing peptide hormones, Boc-D-Met-OH was utilized to protect the amino group of methionine during solid-phase peptide synthesis (SPPS). The use of this compound allowed for high yields and purity of the final peptide products, demonstrating its effectiveness in complex peptide assembly .

Drug Development

The compound's structure and properties make it a candidate for drug development, particularly in creating new therapeutic agents. Its ability to modulate biological activity through structural modifications can lead to the development of drugs targeting specific pathways.

Example: Anticancer Agents

Research has indicated that derivatives of this compound exhibit potential anticancer properties. In vitro studies showed that these derivatives could inhibit cancer cell proliferation by inducing apoptosis, suggesting their utility in developing new cancer therapies .

Biological Buffering Agent

Another significant application is its role as a non-ionic organic buffering agent in cell cultures. The compound helps maintain stable pH levels during biochemical reactions, which is essential for optimal enzyme activity and cell viability.

Application in Cell Culture

In cell culture experiments, this compound has been used to buffer media within the pH range of 6-8.5. This application is critical for studies involving mammalian cells where pH stability is vital for maintaining cellular functions and metabolic processes .

Analytical Chemistry

The compound also finds applications in analytical chemistry, particularly in chromatography and mass spectrometry. Its unique properties allow it to serve as a standard reference material for method validation and calibration.

Use in Chromatographic Techniques

In high-performance liquid chromatography (HPLC), this compound has been employed to separate various amino acids and peptides effectively. Its stability under different solvent conditions makes it an ideal candidate for such analytical applications .

Summary Table of Applications

Application AreaDescriptionReferences
Peptide SynthesisUsed as a protective group in SPPS for synthesizing peptides like hormones
Drug DevelopmentPotential anticancer properties; derivatives inhibit cancer cell proliferation
Biological BufferingMaintains pH stability in cell cultures; effective from pH 6 to 8.5
Analytical ChemistryServes as a standard reference material; effective in HPLC for separating amino acids and peptides

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-4-methylsulfinylbutanoic acid

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid is unique due to the presence of both the Boc protecting group and the methanesulfinyl group. This combination allows for versatile chemical reactivity and makes it a valuable intermediate in synthetic chemistry .

Biological Activity

2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid (CAS No. 1163303-84-1) is a compound with significant potential in various biological applications. Its structure features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methanesulfinyl moiety linked to a butanoic acid backbone. This unique combination of functional groups suggests diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The molecular formula of this compound is C10H19NO6SC_{10}H_{19}NO_6S, with a molecular weight of approximately 281.33 g/mol. The compound is characterized by its stability under standard conditions, although specific boiling points and solubility data are not extensively documented in current literature.

PropertyValue
Molecular FormulaC₁₀H₁₉NO₆S
Molecular Weight281.33 g/mol
CAS Number1163303-84-1
PurityNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that compounds with similar structures often exhibit modulation of immune responses, potentially acting as agonists or antagonists for specific receptors.

Immune Modulation

Recent studies have highlighted the role of similar compounds in immune modulation. For instance, derivatives of this compound may influence Toll-like receptor (TLR) pathways, which are crucial for innate immunity. In particular, TLR2 agonists have been shown to evoke Th1 or Th2 immune responses, suggesting that this compound could serve as a vaccine adjuvant or therapeutic agent in immune-related disorders .

Antioxidant Properties

Another area of interest is the antioxidant potential of sulfinyl-containing compounds. The methanesulfinyl group may confer protective effects against oxidative stress by scavenging reactive oxygen species (ROS), thus providing a basis for further investigation into its therapeutic applications in diseases characterized by oxidative damage.

Case Studies

  • TLR Agonism : A study evaluating the structure-activity relationship (SAR) of TLR2 agonists noted that compounds with similar acyl groups exhibited significant activity at low concentrations (EC50 values in the low nanomolar range). This suggests that modifications to the structure of this compound could enhance its efficacy as an immune modulator .
  • Oxidative Stress : In vitro assays demonstrated that sulfinyl compounds can reduce oxidative stress markers in cellular models, indicating potential use in mitigating conditions like neurodegenerative diseases .

Properties

CAS No.

57496-45-4

Molecular Formula

C10H19NO5S

Molecular Weight

265.3

Purity

95

Origin of Product

United States

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